molecular formula C4H6BrN3 B3026650 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole CAS No. 1040275-55-5

5-Bromo-1,4-dimethyl-1H-1,2,3-triazole

Cat. No. B3026650
CAS RN: 1040275-55-5
M. Wt: 176.01
InChI Key: GAVNHCHZNVNYMQ-UHFFFAOYSA-N
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Description

5-Bromo-1,4-dimethyl-1H-1,2,3-triazole is a chemical compound with the CAS Number: 1040275-55-5 . It has a molecular weight of 176.02 . The compound is solid in physical form and is stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of triazole compounds, including 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole, has been a subject of interest in modern synthetic organic transformations . For instance, 4,5-Dibromo-l-methoxymethyl-1H- and -2-methoxymethyl-2H 1,2,3-triazole reacted with butyllithium at low temperatures to give high yields (71–93%) of the corresponding 5-substituted 1,2,3-triazole .


Molecular Structure Analysis

Triazole compounds, including 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole, are five-membered heterocycles containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors .


Chemical Reactions Analysis

Triazole compounds have been known to react with a variety of substances. For example, 4,5-Dibromo-l-methoxymethyl-1H- and -2-methoxymethyl-2H 1,2,3-triazole reacted with butyllithium at low temperatures to give high yields (71–93%) of the corresponding 5-substituted 1,2,3-triazole .


Physical And Chemical Properties Analysis

5-Bromo-1,4-dimethyl-1H-1,2,3-triazole is a solid compound that is stored in an inert atmosphere at temperatures between 2-8°C . Its molecular weight is 176.02 .

Scientific Research Applications

a. Antifungal Activity: Research has shown that derivatives of 1,2,3-triazoles, including 5-bromo-1,4-dimethyl-1H-1,2,3-triazole, exhibit antifungal properties . These compounds could serve as promising leads for developing new antifungal drugs.

b. Anticancer Agents: Triazole derivatives have been investigated for their anticancer potential. Researchers explore their ability to inhibit specific enzymes or receptors involved in cancer cell growth. While more studies are needed, 5-bromo-1,4-dimethyl-1H-1,2,3-triazole could contribute to this field.

Analytical Chemistry and Mass Spectrometry

Mass spectrometry is a powerful technique for analyzing compounds. Here’s how 5-bromo-1,4-dimethyl-1H-1,2,3-triazole fits in:

a. Mass Spectral Analysis: The mass spectral analysis of synthesized compounds provides valuable structural insights. By confirming the molecular weight and identifying fragmentation patterns, researchers gain a deeper understanding of the compound’s structure .

Regiocontrolled Synthesis of Substituted Imidazoles

Imidazoles are important heterocycles with diverse applications. Although not directly related to 5-bromo-1,4-dimethyl-1H-1,2,3-triazole, understanding their synthesis sheds light on similar chemical transformations .

Mechanism of Action

While the specific mechanism of action for 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole is not mentioned in the search results, triazole compounds in general are known to bind with a variety of enzymes and receptors in the biological system, thus showing versatile biological activities .

Safety and Hazards

The safety information available indicates that 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole is considered hazardous. It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

The synthesis of triazole compounds, including 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole, continues to be a subject of interest in modern synthetic organic transformations . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to their wide range of applications .

properties

IUPAC Name

5-bromo-1,4-dimethyltriazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3/c1-3-4(5)8(2)7-6-3/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVNHCHZNVNYMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=N1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20738611
Record name 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1040275-55-5
Record name 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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